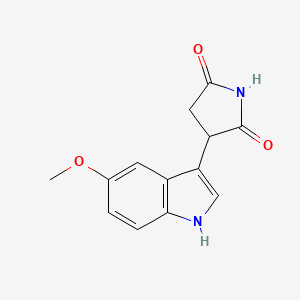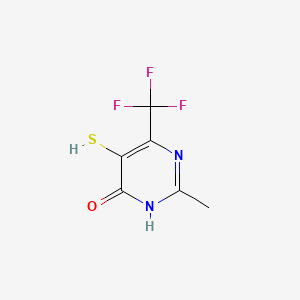![molecular formula C24H41I B13737120 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. PAHs are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene derivatives, including 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method is the Haworth phenanthrene synthesis, which involves Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions .
Industrial Production Methods
Industrial production of such compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed reactions and the Haworth synthesis are both adaptable for large-scale production, providing high yields and shorter reaction times compared to traditional methods.
化学反応の分析
Types of Reactions
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenone derivatives.
Reduction: Reduction reactions can convert it into dihydrophenanthrene derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include phenanthrenone, dihydrophenanthrene, and various substituted phenanthrene derivatives.
科学的研究の応用
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photodetectors.
作用機序
The mechanism of action of 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
Dihydrophenanthrene: A reduced form of phenanthrene with additional hydrogen atoms.
Phenanthrenone: An oxidized derivative of phenanthrene with a carbonyl group.
Uniqueness
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is unique due to its complex structure, which includes an iodinated methyl group and a pentan-2-yl substituent. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C24H41I |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H41I/c1-4-7-17(2)20-11-12-22-19-10-9-18-8-5-6-14-23(18,3)21(19)13-15-24(20,22)16-25/h17-22H,4-16H2,1-3H3 |
InChIキー |
IFRPDSDXABFWFA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)

![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
